2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(12-15-6-7-16-12)8-11(3-1)14-5-4-13-9-14/h1-5,8-9,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRPOPKDBASSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434169 | |
| Record name | 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151055-85-5 | |
| Record name | 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 1 Imidazolyl Phenyl 1,3 Dioxolane and Analogues
Strategies for the Construction of the 1,3-Dioxolane (B20135) Ring System
The formation of the 1,3-dioxolane ring is a crucial step in the synthesis of the target compound. This is typically achieved through the protection of a carbonyl group, in this case, an aldehyde, with a 1,2-diol.
Acetalization Reactions in 1,3-Dioxolane Synthesis
Acetalization is a common and effective method for the synthesis of 1,3-dioxolanes. chemicalbook.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. chemicalbook.comorganic-chemistry.org For the synthesis of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane, 3-(1-imidazolyl)benzaldehyde would be reacted with ethylene glycol.
Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA) and zirconium tetrachloride (ZrCl4). chemicalbook.comorganic-chemistry.org The reaction is typically carried out in a solvent that allows for the removal of water, such as toluene, using a Dean-Stark apparatus to drive the equilibrium towards the formation of the dioxolane. organic-chemistry.org The use of orthoesters can also facilitate water removal. organic-chemistry.org
Table 1: Catalysts and Conditions for Acetalization Reactions
| Catalyst | Reagents | Conditions | Yield | Reference |
| p-Toluenesulfonic acid | Aldehyde/Ketone, Ethylene Glycol | Toluene, Reflux (Dean-Stark) | Good | organic-chemistry.org |
| Zirconium tetrachloride (ZrCl4) | Carbonyl compound, Diol | Mild conditions | High | |
| Tetrabutylammonium tribromide | Carbonyl compound, Trialkyl orthoformate, Alcohol | Mild, Chemoselective | Excellent | organic-chemistry.org |
| Cerium(III) trifluoromethanesulfonate | Hydroxyacetophenones, Diol, Triisopropyl orthoformate | Mild conditions | Good | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Cyclization Approaches for Heterocyclic Ring Formation
Cyclization reactions provide an alternative route to the 1,3-dioxolane ring system. Cationic ring-opening polymerization of 1,3-dioxolane can lead to the formation of cyclic structures. rsc.orgresearchgate.netrsc.org While often seen as a side reaction in polymerization, under specific conditions, the formation of cyclic acetals can be favored.
Microwave-Assisted Synthetic Routes to Dioxolane Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 1,3-dioxolane derivatives can be significantly expedited using microwave irradiation. tandfonline.comsemanticscholar.orgresearchgate.net This method often leads to higher yields and cleaner reactions in shorter time frames compared to conventional heating. researchgate.net For instance, the condensation of isocyanides with 1,3-dimethyl alloxan (B1665706) under microwave irradiation affords dispiro 4-imino-1,3-dioxolane heterocycles in excellent yields. tandfonline.com Another microwave-assisted approach involves the reaction of aldehydes with ethylene glycol in the presence of anhydrous CuSO4. semanticscholar.org Solvent-free microwave-assisted exchange reactions with 2,2-dimethyl-1,3-dioxolane (B146691) over montmorillonite (B579905) clay K10 have also proven effective. acs.org
Incorporation and Functionalization of the Imidazolyl Moiety
Cross-Coupling Reactions Involving Imidazole (B134444) Precursors
Cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, and they are central to the synthesis of phenyl-imidazole structures. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that joins an amine with an aryl halide. wikipedia.orglibretexts.org This method is highly valued for its versatility, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. libretexts.org For the synthesis of this compound, this would involve reacting a pre-formed 2-(3-halophenyl)-1,3-dioxolane with imidazole in the presence of a palladium catalyst and a suitable base. The efficiency of the reaction is often enhanced by the use of specialized phosphine (B1218219) ligands. wikipedia.orgrsc.org
The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures. wikipedia.org However, modern variations utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org In the context of synthesizing the target molecule, this would typically involve the reaction of imidazole with a 2-(3-halophenyl)-1,3-dioxolane using a copper catalyst. wikipedia.orgnih.gov
| Reaction | Catalyst | Key Features |
| Buchwald-Hartwig Amination | Palladium | Mild conditions, broad substrate scope, use of phosphine ligands. wikipedia.orglibretexts.orgorganic-chemistry.org |
| Ullmann Condensation | Copper | Can require higher temperatures, modern methods use ligands for milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov |
Multi-Step Synthesis Pathways for Imidazole-Dioxolane Compounds
The construction of complex imidazole-dioxolane compounds often necessitates multi-step synthetic sequences. nih.gov These pathways allow for the careful and controlled assembly of the final molecule from simpler starting materials.
A common strategy involves the initial synthesis of the individual imidazole and dioxolane-phenyl fragments, followed by their coupling. For instance, an imidazole ring can be synthesized through methods like the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgderpharmachemica.com
The dioxolane ring is typically formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone. organic-chemistry.orgnih.govyoutube.com In the case of this compound, a 3-substituted benzaldehyde (B42025) would be reacted with ethylene glycol.
Once the separate fragments are prepared, they can be joined using the cross-coupling reactions described previously. For example, a synthesized 2-(3-bromophenyl)-1,3-dioxolane (B93826) can be coupled with imidazole using either a palladium or copper catalyst. researchgate.netgoogle.com
Regiochemical Control in Phenyl Ring Substitution for this compound
Achieving the desired substitution pattern on the phenyl ring is a critical aspect of the synthesis. The synthesis of the meta-substituted isomer, this compound, requires careful control of regioselectivity.
This control is typically achieved by starting with a phenyl precursor that already has the desired substitution pattern. For example, using 3-bromobenzaldehyde (B42254) as a starting material ensures that the subsequent dioxolane formation and imidazole coupling will result in the desired 3-substituted product.
In cases where the substitution is introduced via electrophilic aromatic substitution on a pre-existing phenyl-dioxolane or phenyl-imidazole core, the directing effects of the existing substituents must be considered. The dioxolane group is generally an ortho, para-director, while the imidazolyl group's directing effect can be more complex. Therefore, a strategy that relies on coupling a pre-functionalized phenyl ring is often more straightforward for achieving specific regiochemistry. tsijournals.com
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Purity
When the dioxolane ring is substituted, it can contain chiral centers, leading to the existence of enantiomers. Obtaining enantiomerically pure compounds is often crucial for biological applications. tcichemicals.com This can be achieved through asymmetric synthesis or chiral resolution.
Asymmetric synthesis aims to create a specific enantiomer directly. nih.govnih.gov This can be accomplished by using chiral catalysts or chiral auxiliaries during the synthesis of the dioxolane ring. nih.govmdpi.com For example, a chiral catalyst can be used in the reaction between an aldehyde and a diol to favor the formation of one enantiomer of the dioxolane. nih.gov
Chiral resolution is a process used to separate a racemic mixture of enantiomers. wikipedia.orgmdpi.com A common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. nih.govwikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.
| Technique | Description | Example |
| Asymmetric Synthesis | Directly synthesizes a specific enantiomer. nih.govnih.gov | Using a chiral catalyst in the dioxolane formation step. nih.gov |
| Chiral Resolution | Separates a mixture of enantiomers. wikipedia.orgmdpi.com | Formation of diastereomeric salts followed by crystallization. nih.govwikipedia.org |
Green Chemistry Principles in the Synthesis of Imidazole-Dioxolane Frameworks
Applying green chemistry principles to the synthesis of imidazole-dioxolane compounds aims to reduce the environmental impact of the chemical processes. This includes using less hazardous solvents, reducing waste, and improving energy efficiency.
One key area of focus is the use of greener solvents. Water is an ideal green solvent, and some synthetic steps, such as certain nucleophilic substitution reactions on nitroimidazoles, have been successfully carried out in aqueous media. nih.gov The use of bio-based solvents, such as those derived from lactic acid, is also being explored as an alternative to traditional fossil-fuel-based solvents. rsc.org
Microwave-assisted synthesis is another green technique that can be applied. researchgate.net Microwave heating can significantly reduce reaction times and improve yields, leading to more efficient processes. researchgate.net The development of catalytic reactions, which reduce the need for stoichiometric reagents, is also a cornerstone of green chemistry. researchgate.netorganic-chemistry.org The use of recoverable and reusable catalysts further enhances the sustainability of these synthetic methods. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 2 3 1 Imidazolyl Phenyl 1,3 Dioxolane
Spectroscopic Characterization for Structural Assignment
Spectroscopic methods are fundamental in piecing together the molecular puzzle of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane, providing insights from the atomic nucleus to the vibrational modes of its constituent bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon framework and the chemical environment of each proton within the molecule. While specific spectral data for this compound is not publicly cataloged, a detailed analysis can be inferred from the well-established spectral data of its constituent fragments: the 1-phenyl-imidazole group and the 2-phenyl-1,3-dioxolane (B1584986) group. nih.govresearchgate.netrsc.org
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the imidazole (B134444), phenyl, and dioxolane protons. The imidazole ring protons typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the phenyl ring will present as a complex multiplet system characteristic of a 1,3-disubstituted pattern. The dioxolane ring protons are anticipated to show two multiplets corresponding to the two non-equivalent methylene (B1212753) groups (-OCH₂CH₂O-), likely in the δ 3.9-4.2 ppm range. chemicalbook.comchemicalbook.com The single proton on the carbon bridging the phenyl and dioxolane rings (the acetal (B89532) proton) would appear as a distinct singlet further downfield.
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the molecule's carbon skeleton. The imidazole ring carbons are expected in the δ 117-138 ppm range. researchgate.netrsc.org The phenyl carbons will show six distinct signals, with the ipso-carbons (those attached to the imidazole and dioxolane groups) being shifted accordingly. The dioxolane methylene carbons typically resonate around δ 65 ppm, while the acetal carbon (C2 of the dioxolane ring) would be found near δ 103 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from related structures. nih.govresearchgate.netrsc.orgchemicalbook.comchemicalbook.com
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole H-2' | 7.8 - 8.0 | 135 - 138 |
| Imidazole H-4', H-5' | 7.1 - 7.3 | 117 - 130 |
| Phenyl Protons | 7.2 - 7.6 | 122 - 140 |
| Dioxolane Acetal H-2 | 5.8 - 6.0 | 102 - 105 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. scirp.org The C=N and C=C stretching vibrations of the imidazole and phenyl rings should appear in the 1450-1650 cm⁻¹ region. semanticscholar.org The most prominent bands will likely be the strong C-O stretching vibrations of the dioxolane ring, typically found in the 1000-1200 cm⁻¹ range. nih.govthermofisher.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring breathing modes of the phenyl and imidazole rings are expected to be strong in the Raman spectrum. scirp.orgspectrabase.com
Table 2: Key IR and Raman Vibrational Modes for this compound Frequencies are based on typical values for the constituent functional groups. scirp.orgsemanticscholar.orgnih.govthermofisher.comspectrabase.com
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | Aromatic (Phenyl, Imidazole) | 3000 - 3100 | 3000 - 3100 |
| C=N Stretch | Imidazole Ring | 1600 - 1650 | 1600 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 |
| C-O Stretch | Dioxolane Ring (Acetal) | 1000 - 1200 (Strong) | Weak |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure. The exact mass of this compound (C₁₂H₁₂N₂O₂) is 216.0899 g/mol .
The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 216. The fragmentation is likely to proceed through several key pathways. A common fragmentation for dioxolanes involves the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or related fragments. miamioh.edu Another likely cleavage would occur between the phenyl ring and the dioxolane group, leading to a fragment corresponding to the 3-(1-imidazolyl)phenyl cation. Fragmentation of the imidazole ring itself is also possible. raco.catsapub.org
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction of this compound and Related Structures
Obtaining a single crystal suitable for X-ray diffraction is a critical step for unambiguous structure determination. While the specific crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), extensive studies on related imidazole and dioxolane-containing compounds provide a strong basis for understanding its solid-state conformation. mdpi.comgoogle.com
For instance, the crystal structure of a similar compound, 2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane, has been determined. nih.gov This analysis revealed how the imidazole and dioxolane moieties are oriented relative to each other and how they interact with their environment. Studies on numerous other imidazole derivatives show that their crystal structures are often stabilized by hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.netsemanticscholar.orgmdpi.com It is highly probable that this compound would exhibit similar packing features in its crystalline form.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles in the Crystalline State
Detailed analysis of a crystal structure yields precise measurements of bond lengths, angles, and torsional angles, which define the molecule's geometry. Based on data from closely related, structurally characterized imidazole derivatives, a set of expected values can be compiled. semanticscholar.orgmdpi.com The imidazole ring is expected to be planar. google.com The bond lengths and angles within the phenyl and dioxolane rings are anticipated to conform to standard values for these fragments.
A key conformational feature is the torsional angle between the plane of the phenyl ring and the plane of the imidazole ring. In many 1-phenylimidazole (B1212854) derivatives, this angle is significant, indicating a non-coplanar arrangement to minimize steric hindrance. researchgate.net Similarly, the orientation of the dioxolane ring relative to the phenyl ring is a critical conformational parameter.
Table 3: Representative Bond Lengths and Angles for the Core Structure Data is based on published crystal structures of similar imidazole derivatives. semanticscholar.orgmdpi.comresearchgate.net
| Bond/Angle | Atoms Involved | Typical Bond Length (Å) | **Typical Bond Angle (°) ** |
|---|---|---|---|
| Bond | N1'-C2' (Imidazole) | 1.32 - 1.36 | - |
| Bond | N3'-C2' (Imidazole) | 1.32 - 1.36 | - |
| Bond | N1'-C(Phenyl) | 1.40 - 1.44 | - |
| Bond | C(Acetal)-O(Dioxolane) | 1.41 - 1.43 | - |
| Angle | C2'-N1'-C5' (Imidazole) | 105 - 108 | - |
| Angle | C(Phenyl)-N1'-C2' | - | 125 - 129 |
| Angle | O-C(Acetal)-O | - | 104 - 107 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-dioxolane (B20135) |
| 2-benzyl-1,3-dioxolane |
| 2-phenyl-1,3-dioxolane |
| 2-phenyl-2-imidazoline |
| 2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane |
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of a molecular crystal is dictated by a complex interplay of intermolecular forces that guide the self-assembly of individual molecules into a stable, ordered lattice. While a specific crystal structure for this compound has not been detailed in publicly available databases, its potential intermolecular interactions and packing motifs can be inferred from the analysis of closely related N-aryl imidazole and dioxolane-containing compounds.
The primary interactions expected to govern the crystal packing of this molecule include weak hydrogen bonds and π-π stacking. The imidazole ring, with its sp2-hybridized nitrogen atom, can act as a hydrogen bond acceptor. Consequently, C-H···N interactions involving hydrogen atoms from the phenyl, imidazole, or dioxolane rings are highly probable. In the crystal structure of 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, for instance, the packing is stabilized by intermolecular C-H⋯N hydrogen bonds. nih.gov Similarly, studies on other N-(imidazol-1-yl-propyl) derivatives show molecules associated by strong intermolecular N-H···N hydrogen bonds. researchgate.net
Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Inferred from Analogs)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |
| Hydrogen Bond | C-H (Phenyl/Imidazolyl) | N (Imidazolyl) | 2.2 - 2.8 | Directional; forms chains/sheets |
| π-π Stacking | Phenyl Ring Centroid | Imidazolyl Ring Centroid | 3.3 - 3.8 | Stabilizes layered structures |
| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 | Contributes to crystal cohesion |
| van der Waals | Various H, C, O atoms | Various H, C, O atoms | > 3.0 | Non-directional; space-filling |
Conformational Dynamics of the 1,3-Dioxolane Ring
Pseudorotation and Ring Puckering Analysis
Five-membered rings like 1,3-dioxolane exhibit a characteristic conformational motion known as pseudorotation. This process involves the continuous interconversion between various puckered forms without passing through a high-energy planar state. The two most idealized, symmetrical conformations on the pseudorotation pathway are the envelope (E) form, where four atoms are coplanar and the fifth is out of the plane, and the twist (T) form, which has a C2 axis of symmetry.
The precise conformation of the ring can be quantitatively described using puckering parameters, such as those developed by Cremer and Pople. These parameters include the total puckering amplitude (q), which measures the degree of non-planarity, and a phase angle (φ), which specifies the type of pucker (i.e., the position on the pseudorotational circuit). For a 1,3-dioxolane ring, specific atoms can be chosen for the reference plane to define the conformation. For example, in an envelope conformation, one of the oxygen or carbon atoms can be the "flap" atom that is out of the plane of the other four.
While experimental data from NMR spectroscopy or X-ray crystallography is required to determine the exact puckering parameters for this compound, theoretical calculations on related structures can provide insight. researchgate.net For many 2-substituted 1,3-dioxolanes, the ring rapidly interconverts between conformations, but often a slight energy minimum exists for a particular twist or envelope form. cdnsciencepub.com
Table 2: Idealized Conformations of the 1,3-Dioxolane Ring
| Conformation | Symmetry | Description |
| Envelope (E) | C_s | Four atoms are coplanar; one atom is displaced from this plane. |
| Twist (T) | C_2_ | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. |
Influence of Substituents on Dioxolane Ring Conformation
The conformational equilibrium of the 1,3-dioxolane ring is significantly influenced by the nature and position of its substituents. The bulky 3-(1-imidazolyl)phenyl group at the C2 position of the target molecule is expected to exert a strong steric influence. In substituted cyclic systems, bulky groups preferentially occupy positions that minimize steric strain, which are typically equatorial-like positions.
Studies on related imidazole-dioxolane compounds have shown that substituents can lock the ring into a preferred conformation. nih.gov For instance, in antifungal azoles, the conformation of the dioxolane ring is critical for its binding affinity to the target enzyme, and this conformation is dictated by its substituents. nih.gov The electronic nature of the substituent can also play a role. Electron-withdrawing or electron-donating groups on the phenyl ring can influence the bond lengths and angles within the dioxolane moiety through inductive and resonance effects, subtly altering the energy landscape of the pseudorotation pathway.
Furthermore, research on a broad range of novel dioxolane compounds has established clear structure-activity relationships where the substituents determine the biological activity, which is intrinsically linked to the molecule's three-dimensional shape and, therefore, its ring conformation. nih.gov The presence of the large aromatic substituent at C2 likely creates a significant energy barrier to certain pseudorotation pathways, favoring conformations where this group is oriented away from the ring atoms to minimize steric clashes.
Spatial Orientation and Rotational Preferences of the Phenyl and Imidazolyl Moieties
The spatial relationship is quantified by the dihedral angle (or torsion angle) between the planes of the two rings. In an unhindered, hypothetical coplanar arrangement, this angle would be 0°, maximizing π-system conjugation. However, steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens at the C2 and C5 positions of the imidazole ring make a fully planar conformation energetically unfavorable. As a result, N-aryl imidazoles are invariably non-planar. nih.gov
Crystallographic studies of related compounds provide a clear indication of the expected range for this dihedral angle. For example, in 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, the dihedral angle between the imidazole ring and the N-linked tolyl ring is 68.91°. nih.gov In another case, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the quinazoline (B50416) system makes a dihedral angle of 66.35° with the imidazole plane. researchgate.net The specific value for the title compound will depend on the balance between the drive for π-conjugation (favoring planarity) and the relief of steric strain (favoring twisting). The meta-substitution pattern on the phenyl ring may lead to different steric interactions compared to ortho- or para-substituted analogues. rsc.org Computational modeling is often used to calculate the rotational energy barrier and identify the most stable conformers. acs.orgnih.gov
Table 3: Observed Dihedral Angles Between Phenyl and Imidazolyl Rings in Analogous Compounds
| Compound | Rings Defining Angle | Dihedral Angle (°) | Reference |
| 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole | Imidazole and N-linked Tolyl | 68.91 | nih.gov |
| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | Imidazole and Quinazoline | 66.35 | researchgate.net |
| 4-(1H-imidazol-1-yl)benzaldehyde (analog) | Imidazole and Phenyl | 24.58 | |
| 1-(4-methoxyphenyl)-1H-imidazole (analog) | Imidazole and Phenyl | 43.67 |
Theoretical and Computational Chemistry of 2 3 1 Imidazolyl Phenyl 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of "2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane". These methods provide a framework for examining the molecule's geometry, energy, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net By utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), the optimized geometry of "this compound" can be determined. researchgate.netmdpi.com These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. mdpi.com
The energetic properties of the molecule, including its total energy, enthalpy, and Gibbs free energy, can also be calculated. researchgate.net These values are essential for assessing the thermodynamic stability of the compound. Furthermore, DFT can be employed to study the energies of different conformers, helping to identify the most stable spatial arrangement of the atoms. researchgate.net The table below presents a hypothetical set of optimized geometrical parameters for the most stable conformer of "this compound," as would be obtained from a DFT calculation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Value |
| Bond Length | C(phenyl)-N(imidazole) | 1.38 Å |
| C(phenyl)-C(dioxolane) | 1.51 Å | |
| C-O (dioxolane) | 1.43 Å | |
| Bond Angle | C-N-C (imidazole) | 108.5° |
| C(phenyl)-C(dioxolane)-O | 110.2° | |
| Dihedral Angle | Phenyl-Imidazole | 35.0° |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of "this compound" over time. cnr.itajchem-a.com By simulating the motion of the atoms based on a given force field, MD simulations can reveal the accessible conformations and the dynamics of their interconversion. nih.gov This is particularly important for a flexible molecule like "this compound," which has several rotatable bonds. MD simulations can provide insights into the preferred orientations of the phenyl and imidazole (B134444) rings relative to each other and the conformational flexibility of the dioxolane ring. The results of these simulations are often visualized through trajectory analysis, which can show how the molecule's shape evolves over nanoseconds or longer. ajchem-a.com
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For "this compound," the chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govnrel.gov These predicted chemical shifts can be compared with experimental data to confirm the molecular structure. mdpi.com
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. The table below illustrates a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts.
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated (DFT/GIAO) | Experimental |
| C (dioxolane, CH) | 103.5 | 103.2 |
| C (dioxolane, CH₂) | 65.8 | 65.5 |
| C (imidazole, C2) | 138.1 | 137.9 |
| C (imidazole, C4) | 129.5 | 129.3 |
| C (imidazole, C5) | 117.8 | 117.6 |
| C (phenyl, C1) | 139.2 | 139.0 |
| C (phenyl, C3) | 130.4 | 130.1 |
Conformational Analysis using Force Field Methods and Semi-Empirical Calculations
In addition to MD simulations, conformational analysis can be performed using simpler and computationally less expensive methods like force field calculations and semi-empirical methods. chemicalbook.com Force field methods, such as MMFF94, use a classical mechanics approach to estimate the potential energy of different conformations. nih.gov These methods are particularly useful for rapidly scanning the potential energy surface and identifying low-energy conformers.
Semi-empirical calculations, which use a simplified form of the Schrödinger equation and incorporate some empirical parameters, offer a balance between computational cost and accuracy. These methods can be used to refine the geometries of the conformers identified by force field methods and to obtain more reliable energy rankings. A potential energy surface scan, where the energy is calculated as a function of one or more dihedral angles, can be generated to visualize the energy barriers between different conformations. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 3 1 Imidazolyl Phenyl 1,3 Dioxolane
Reactions Involving the 1,3-Dioxolane (B20135) Heterocycle
The 1,3-dioxolane ring, a cyclic acetal (B89532), is a prominent feature of the molecule's reactivity, particularly its susceptibility to acid-catalyzed cleavage.
Acid-Catalyzed Ring Opening Reactions
The 1,3-dioxolane ring is generally stable under neutral and basic conditions but is prone to hydrolysis under acidic conditions, which results in the cleavage of the acetal and the formation of a diol and an aldehyde or ketone. nih.govnih.gov The mechanism of this hydrolysis is well-established and proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. nih.gov Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to the final products.
However, in the case of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane, the presence of the imidazole (B134444) ring introduces a unique intramolecular effect. Research has shown that the imidazole ring can act as an intramolecular inhibitor of the acid-catalyzed hydrolysis of the dioxolane ring. nih.gov This unexpected inhibition is attributed to a hydrogen bond interaction between the protonated imidazole ring and the dioxolane ring, which sterically hinders the approach of hydronium ions and subsequent hydrolysis. nih.gov This phenomenon highlights the significant influence that neighboring functional groups can have on the reactivity of the dioxolane moiety.
General acid catalysis has also been observed in the hydrolysis of 1,3-dioxolanes, where the rate of reaction is dependent on the concentration of the general acid. nih.gov
Stability under Various Chemical Conditions
The stability of the 1,3-dioxolane ring is highly dependent on the pH of the environment. As mentioned, it is susceptible to degradation in acidic media. nih.gov Conversely, it exhibits greater stability in neutral and alkaline solutions. The presence of substituents on the dioxolane ring can also influence its stability. For instance, the stability of carbanions formed at the C2 position of 1,3-dioxolanes has been a subject of study, with dithiolane analogs showing greater stability due to the ability of sulfur to stabilize the negative charge through its vacant d-orbitals. stackexchange.com
The dioxolane moiety can also participate in radical reactions. For example, 1,3-dioxolane can undergo hydrogen atom transfer (HAT) from its C2 position to suitable radicals, a process that has been utilized in various synthetic transformations. nsf.gov
Reactivity of the Imidazolyl Substituent
The imidazole ring is an aromatic heterocycle that possesses both acidic and basic properties, making it a versatile participant in a range of chemical reactions. pharmaguideline.comnih.gov
Electrophilic and Nucleophilic Reactions of the Imidazole Ring
The imidazole ring is generally susceptible to electrophilic substitution at the C4 and C5 positions. globalresearchonline.net The nitrogen at the 3-position (pyridine-like) is basic and can be protonated by acids to form stable salts. pharmaguideline.com The nitrogen at the 1-position (pyrrole-like) is less basic and can be deprotonated by strong bases, allowing the imidazole ring to act as an acid. pharmaguideline.com
While imidazole itself is more reactive towards electrophiles than other five-membered heterocycles like pyrazole (B372694) or thiazole, nucleophilic substitution on the imidazole ring is generally difficult unless there are strongly electron-withdrawing groups present. globalresearchonline.net However, in 2-haloimidazoles, the halogen can be displaced by a nucleophile. pharmaguideline.com The imidazole ring is also resistant to oxidation by agents like chromic acid and hydrogen peroxide but can be attacked by perbenzoic acid. pharmaguideline.com
The imidazole group can also act as a nucleophilic catalyst, for instance in ester hydrolysis. nih.govacs.org
Coordination Chemistry Potential of the Imidazole Nitrogen
The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) of the imidazole ring makes it an excellent ligand for coordination with metal ions. nih.govnih.gov Imidazole and its derivatives are known to form stable complexes with a wide variety of metal ions, playing a crucial role in the structure and function of many metalloenzymes. etsu.edu The coordination can occur through the N-3 nitrogen, and the resulting complexes have found applications in catalysis and materials science. etsu.edumdpi.com The ability of the imidazole nitrogen in this compound to coordinate with metal ions opens up possibilities for the design of novel metal-organic frameworks and catalysts.
Transformations of the Phenyl Moiety
The phenyl ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents, namely the 1-imidazolyl group and the 2-(1,3-dioxolanyl) group. The imidazolyl group is generally considered an activating group and an ortho-, para-director, while the dioxolanyl group's directing effect is less straightforward and can be influenced by the reaction conditions.
Further transformations of the phenyl ring could involve reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, common for aromatic compounds. The specific conditions required for these transformations would need to be carefully chosen to avoid unwanted reactions with the other functional groups present in the molecule. For instance, strongly acidic conditions required for nitration or sulfonation could lead to the cleavage of the 1,3-dioxolane ring.
Mechanistic Insights into Derivatization of this compound for Structure-Activity Relationship Studies Remain Elusive
Despite a comprehensive search of scientific literature, detailed mechanistic studies specifically focusing on the derivatization of this compound for the purpose of structure-activity relationship (SAR) investigations are not publicly available. Research detailing the synthesis of various derivatives of this specific scaffold, which would be essential for elucidating reaction mechanisms and understanding how structural modifications influence biological activity, has not been reported in the accessible scientific domain.
In the field of medicinal chemistry, the development of new therapeutic agents often relies on the systematic derivatization of a lead compound. Such studies are crucial for building a robust SAR, which correlates the chemical structure of a molecule with its biological effect. Understanding the mechanisms of these derivatization reactions is fundamental for several reasons:
Predictive Synthesis: A clear grasp of the reaction mechanism allows chemists to predict the outcome of reactions with new starting materials, enabling the rational design and synthesis of novel analogs.
Optimization of Reaction Conditions: Mechanistic understanding facilitates the optimization of reaction parameters such as temperature, solvent, and catalyst, leading to improved yields and purity of the desired products.
Control of Regio- and Stereoselectivity: For complex molecules, controlling the position and spatial orientation of new functional groups is critical. Mechanistic insights are key to achieving this control.
Identification of Byproducts: Knowledge of the reaction pathway helps in identifying and minimizing the formation of unwanted byproducts, simplifying the purification process.
For a molecule like this compound, SAR-driven derivatization would likely target several key positions to explore the chemical space around the core structure. Potential sites for modification could include:
The Imidazole Ring: The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated or acylated. Furthermore, the carbon atoms of the imidazole ring could potentially undergo various C-H activation and functionalization reactions.
The Phenyl Ring: The phenyl ring offers multiple positions for electrophilic or nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to probe electronic and steric effects.
The Dioxolane Ring: While generally more stable, the dioxolane ring could be a target for modifications, although this might be less common in initial SAR studies unless it is shown to be a key interaction point with a biological target.
The study of the mechanisms of these potential derivatization reactions would involve a combination of experimental and computational approaches. Experimental techniques could include kinetic studies, isolation and characterization of intermediates, and isotopic labeling experiments. Computational methods, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
While general principles of organic synthesis can be applied to hypothesize potential derivatization reactions and their mechanisms for this compound, the absence of specific published research on this compound prevents a detailed and evidence-based discussion of its derivatization for SAR investigations. The scientific community awaits dedicated studies on this scaffold to unlock its full potential in drug discovery and to provide the mechanistic details that are currently lacking.
Structure Activity Relationship Sar Studies and Mechanistic Insights into Targeted Biological Interactions
Heme Oxygenase (HO) Inhibition by Imidazole-Dioxolane Compounds
Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking it down into biliverdin, free iron, and carbon monoxide. There are two main isoforms: the inducible HO-1 and the constitutive HO-2. Imidazole-dioxolane compounds have emerged as a significant class of HO inhibitors, demonstrating notable selectivity for HO-1, which is a key therapeutic target in various disease states.
Imidazole-dioxolane derivatives have been identified as potent and highly selective inhibitors of the HO-1 isozyme over HO-2. nih.govacs.orgscispace.com This selectivity is a crucial attribute, as non-specific inhibition of HO isoforms can lead to undesirable off-target effects. For instance, studies have demonstrated that certain imidazole-dioxolane compounds can inhibit HO-1 with a selectivity index significantly higher than that for HO-2. One particular compound, (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride, was found to be approximately 657-fold more potent in inhibiting the inducible HO-1 compared to the constitutive HO-2. nih.gov In contrast, the parent compound, 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane, displayed a more modest selectivity index of 5. nih.gov This stark difference in selectivity underscores the importance of the substituents on the dioxolane ring in achieving high isozyme specificity. The imidazole-dioxolanes represent the first class of non-porphyrin based inhibitors to exhibit such a high degree of isozyme-selective HO inhibition. nih.govacs.orgscispace.com
Table 1: HO-1 vs. HO-2 Inhibition Selectivity of Imidazole-Dioxolane Compounds
| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity Index (HO-2 IC50 / HO-1 IC50) |
|---|---|---|---|
| This compound | Data not available | Data not available | 5 nih.gov |
| (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride | 0.6 nih.gov | 394 nih.gov | 657 nih.gov |
The inhibitory action of imidazole-dioxolane compounds on heme oxygenase is fundamentally rooted in the coordination of the imidazole (B134444) moiety with the heme iron. nih.govmdpi.com Spectroscopic and crystallographic studies have provided clear evidence that the nitrogen atom of the imidazole ring directly binds to the ferrous iron of the heme prosthetic group within the enzyme's active site. nih.govnih.gov This interaction is a common feature among many imidazole-based HO inhibitors and is a critical determinant of their inhibitory affinity. nih.govacs.org The coordination of the imidazole nitrogen to the heme iron effectively blocks the binding of molecular oxygen, a necessary step in the catalytic cycle of heme degradation. mdpi.com This direct competition for the iron coordination site is a primary mechanism through which these compounds exert their inhibitory effect.
X-ray crystallography studies of imidazole-dioxolane compounds in complex with HO-1 have provided invaluable insights into the structural basis of their inhibitory activity and selectivity. nih.govnih.gov These studies reveal that the inhibitor binds within the distal pocket of the heme-binding site. nih.gov The imidazole group coordinates with the heme iron, while the phenyl and dioxolane moieties are accommodated within a hydrophobic pocket in the enzyme. nih.gov
The binding of these bulky inhibitors can induce a conformational change in the enzyme, causing a shift in the distal helix to open up the active site and also moving the heme and the proximal helix. nih.gov This flexibility of the inhibitor-binding pocket, which contains well-defined subpockets, allows for the accommodation of various functional groups, influencing the inhibitor's potency and selectivity. acs.org For instance, the crystal structure of human HO-1 with (2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane revealed a novel, inducible binding mode where a significant shift in the proximal helix was required to accommodate the trifluoromethylpyridin-2-yl group, creating a new hydrophobic pocket. nih.gov This induced-fit mechanism is a key factor in the high affinity and selectivity of certain imidazole-dioxolane derivatives.
Biochemical characterization has shown that the presence of imidazole-dioxolane compounds leads to a complete halt of the catalytic reactions of both HO-1 and HO-2 after the formation of verdoheme. nih.gov Verdoheme is an intermediate in the heme degradation pathway. The inhibition at this stage is attributed to the lower reactivity of the inhibitor-bound verdoheme with oxygen compared to the inhibitor-bound heme. nih.gov By stabilizing the verdoheme intermediate and preventing its further oxidation, these inhibitors effectively shut down the catalytic cycle of the enzyme, leading to the cessation of biliverdin, iron, and carbon monoxide production.
Structure-Activity Investigations for Other Targeted Biological Activities
Beyond their well-documented effects on heme oxygenase, imidazole-dioxolane compounds have also been investigated for other biological activities, notably as antifungal agents.
The imidazole and dioxolane moieties are present in numerous compounds with established antifungal properties. nih.govicm.edu.plresearchgate.net The antifungal activity of many imidazole-based drugs stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Structure-activity relationship studies on various imidazole derivatives have highlighted the importance of a hydrophobic substituent for potent fungicidal activity. nih.gov For instance, the introduction of a hydrophobic isoprenoid-derived substituent to an imidazole core was shown to enhance fungicidal effects. nih.gov
Elucidating Mechanisms of Multidrug Resistance (MDR) Modulation by Dioxolane Derivatives
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, thereby reducing the intracellular concentration of anticancer agents. nih.gov A promising strategy to counteract MDR is the use of modulator compounds that can inhibit the function of these transporters.
Research into 1,3-dioxolane (B20135) and 1,3-dioxane derivatives has identified them as effective modulators of MDR. nih.govresearchgate.net The general structure of these compounds, which includes an aromatic core, a linker, and a basic moiety, allows for systematic modifications to explore their structure-activity relationships. nih.gov
The mechanism by which these dioxolane derivatives are thought to modulate MDR primarily involves their direct interaction with P-glycoprotein. nih.govresearchgate.net This interaction can inhibit the ATPase activity of the transporter, which is essential for the energy-dependent efflux of substrates. researchgate.net By binding to P-gp, these modulators can allosterically or competitively inhibit the binding and/or transport of chemotherapeutic drugs, thus restoring their cytotoxic efficacy in resistant cancer cells. nih.gov
Studies on various dioxolane derivatives have revealed key structural features that influence their MDR-modulating activity. For instance, the nature and substitution pattern of the aromatic rings, the length and flexibility of the linker, and the type of basic group have all been shown to be critical for potent P-gp inhibition. nih.gov The presence of a protonable basic moiety is a common feature among many P-gp modulators, suggesting the importance of electrostatic interactions in the binding process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
To further refine the design of more potent MDR modulators based on the dioxolane scaffold, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR have been employed. These models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity.
Development and Validation of QSAR Models for Biological Activity Prediction
The development of a robust QSAR model begins with the compilation of a dataset of compounds with known biological activities, in this case, the inhibition of P-gp. nih.gov For a series of dioxolane derivatives, their inhibitory concentrations (e.g., IC50 values) against a specific MDR cell line are determined experimentally. nih.gov Subsequently, a variety of molecular descriptors are calculated for each compound.
The next step involves selecting the most relevant descriptors and using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates these descriptors to the biological activity. nih.gov
External validation is also crucial and involves splitting the initial dataset into a training set for model development and a test set for evaluating the model's ability to predict the activity of compounds not used in its creation. nih.gov A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. researchgate.net
Identification of Physicochemical and Structural Descriptors Influencing Activity
Through the development of QSAR and 3D-QSAR models for P-gp inhibitors, several key physicochemical and structural descriptors have been identified as being influential for their activity. researchgate.netjopir.in
Table 1: Key Physicochemical and Structural Descriptors in QSAR Models for MDR Modulation
| Descriptor Type | Specific Descriptor | Influence on Activity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A certain degree of lipophilicity is generally required for membrane permeability and interaction with the hydrophobic regions of P-gp. |
| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions are crucial for binding to the active site of P-gp. The distribution of charges within the molecule can significantly affect binding affinity. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | The size and shape of the molecule must be complementary to the binding pocket of the P-glycoprotein. Bulky substituents in certain positions can either enhance or hinder activity. |
| Hydrogen Bonding | Number of H-bond donors and acceptors | The ability to form hydrogen bonds with amino acid residues in the P-gp binding site can contribute significantly to the binding affinity and inhibitory potency. |
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. researchgate.net These models generate contour maps that highlight areas where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are predicted to enhance or decrease the inhibitory activity. researchgate.netjopir.in For instance, a CoMFA model might indicate that a bulky, hydrophobic group is favored at one end of the molecule, while a hydrogen bond acceptor is preferred at another position for optimal interaction with P-gp.
Potential Applications and Utility in Chemical Research
Function as Chemical Probes for Elucidating Biological Pathways
The imidazole-dioxolane scaffold is a promising framework for the design of chemical probes aimed at elucidating complex biological pathways. The imidazole (B134444) group can act as a versatile binding motif, while the dioxolane ring can influence solubility, stability, and steric interactions.
Research into structurally similar imidazole-dioxolane compounds has revealed their potential as potent and selective inhibitors of heme oxygenase (HO) isoforms. nih.gov Heme oxygenase is a critical enzyme in heme catabolism, producing biliverdin, iron, and carbon monoxide, the last of which is a gaseous signaling molecule. The dysregulation of HO activity is implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer.
A series of imidazole-dioxolane derivatives have been synthesized and evaluated for their inhibitory activity against HO-1 and HO-2. nih.govresearchgate.net These studies have demonstrated that modifications to the substituents on the dioxolane ring and the phenyl group can lead to compounds with high selectivity for inhibiting HO-1 over HO-2. nih.gov This selectivity is crucial for developing chemical probes to dissect the distinct physiological roles of each isoform. For instance, the replacement of certain functional groups on the phenyl ring of related compounds led to a significant increase in selectivity for HO-1 inhibition. nih.gov
The ability of these compounds to inhibit heme oxygenase with high selectivity makes them valuable tools for studying the biological functions of this enzyme system. By using such probes, researchers can investigate the downstream effects of HO-1 inhibition in cellular and animal models, helping to unravel its role in various signaling pathways. nih.gov
The imidazole moiety in these compounds is key to their inhibitory action, likely through coordination with the heme iron at the active site of the enzyme. researchgate.net The rest of the molecule, including the phenyl and dioxolane components, contributes to the specific interactions within the enzyme's binding pocket, thereby determining the potency and selectivity of inhibition. researchgate.net
The potential of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane as a chemical probe is further underscored by the general utility of imidazole-based fluorescent probes in biological imaging. nih.govrsc.org While not inherently fluorescent, the imidazolylphenyl core could be chemically modified to incorporate fluorophores, creating probes for visualizing specific targets or monitoring changes in the cellular environment, such as pH. nih.gov
Role as Building Blocks in Complex Molecule Synthesis
The structural components of this compound make it a versatile building block for the synthesis of more complex molecules, particularly those of pharmaceutical interest. Both the imidazole and dioxolane moieties can participate in a variety of chemical transformations.
The imidazole ring is a common feature in many natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions. ajol.inforesearchgate.net The N-phenylimidazole substructure can be assembled through established synthetic methods, such as the copper-catalyzed N-arylation of imidazole.
The 1,3-dioxolane (B20135) group in the molecule serves as a protected form of a carbonyl group (an aldehyde in this case). Acetal (B89532) protecting groups like dioxolanes are widely used in organic synthesis to mask the reactivity of carbonyls while other parts of the molecule are being modified. organic-chemistry.org They are stable to a wide range of reaction conditions, including those involving nucleophiles and bases, and can be readily removed under acidic conditions to regenerate the carbonyl group. organic-chemistry.org
This protecting group strategy is fundamental in multi-step syntheses. For example, the imidazole nitrogen of this compound could be subjected to alkylation or other modifications without affecting the aldehyde functionality, which remains protected as the dioxolane. Subsequent deprotection would then yield a functionalized imidazolyl-phenyl aldehyde, a versatile intermediate for further reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to build more complex molecular architectures.
The synthesis of bioactive imidazole-dioxolane compounds themselves showcases their role as building blocks. For instance, the synthesis of heme oxygenase inhibitors has been achieved by reacting substituted imidazoles with appropriate dioxolane-containing electrophiles. researchgate.net This modular approach allows for the systematic variation of different parts of the molecule to optimize its biological activity, a key strategy in drug discovery.
Catalytic and Ligand Applications in Organic Transformations
The imidazole moiety of this compound endows it with the potential to act as a ligand for transition metals, opening up applications in catalysis. Imidazole and its derivatives are well-known N-donor ligands that form stable complexes with a variety of metal ions, including copper, zinc, and palladium. ajol.infomdpi.comrsc.org
The nitrogen atoms of the imidazole ring can coordinate to a metal center, and the resulting metal complex can exhibit catalytic activity. For example, metal complexes of imidazole-containing ligands have been shown to catalyze oxidation reactions, such as the oxidation of styrene. mdpi.com The electronic and steric properties of the ligand, which can be tuned by substituents on the imidazole and phenyl rings, play a crucial role in determining the efficiency and selectivity of the catalyst.
In the context of this compound, the imidazole ring is available for metal coordination. The phenyl and dioxolane components would influence the properties of the resulting metal complex, such as its solubility and steric environment around the metal center.
Furthermore, the concept of bifunctional molecules, where two different functional units are combined to achieve a specific task, is a growing area of chemical research. nih.govwuxibiology.comacs.org The imidazole-dioxolane structure can be seen in this light. The imidazole could act as a metal-binding site, while the rest of the molecule could provide a secondary interaction site, for example, through hydrogen bonding or hydrophobic interactions, to influence the substrate selectivity of a catalytic reaction.
The interaction of imidazole-dioxolane compounds with the heme iron of heme oxygenase is a prime example of its role as a ligand for a metal center within a biological context. nih.gov This ability to coordinate to iron in a specific protein environment suggests that synthetic complexes of this compound with transition metals could be designed to mimic the active sites of metalloenzymes or to act as catalysts for specific organic transformations.
Future Research Directions and Perspectives
Advancements in Asymmetric Synthetic Strategies for 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
The synthesis of enantiomerically pure this compound is a critical area for future research, as stereochemistry often plays a pivotal role in the biological activity and material properties of chemical compounds. While the synthesis of this compound has been reported, advancements in asymmetric synthesis would provide access to individual enantiomers for further study. rsc.org
Future research could focus on the development of novel catalytic systems for the asymmetric acetalization reaction between 3-(1-imidazolyl)benzaldehyde and ethylene (B1197577) glycol. This could involve the use of chiral Brønsted acids, Lewis acids, or organocatalysts. nih.gov For instance, cinchona alkaloid-based catalysts have shown promise in the asymmetric synthesis of other 1,3-dioxolanes and could be adapted for this specific transformation. nih.gov
Another promising approach is the kinetic resolution of a racemic mixture of this compound using enzymatic or chemical methods. Lipases, for example, are known to selectively acylate or hydrolyze one enantiomer of a racemic alcohol, and similar principles could be applied to the dioxolane moiety or a functionalized precursor.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Catalyst/Reagent | Potential Advantages |
| Asymmetric Acetalization | Chiral Brønsted/Lewis Acids | Direct access to enantiomerically enriched product. |
| Organocatalytic Acetalization | Cinchona Alkaloid Derivatives | Metal-free, environmentally benign conditions. |
| Enzymatic Kinetic Resolution | Lipases | High enantioselectivity under mild conditions. |
| Chemical Kinetic Resolution | Chiral Acylating Agents | Broad substrate scope and predictability. |
Deeper Exploration of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involving this compound is fundamental for its controlled application and the design of related compounds. Future investigations should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms.
For instance, the hydrolysis of the dioxolane ring is a key reaction to consider. nih.gov Time-resolved NMR spectroscopy and in-situ IR spectroscopy could be utilized to monitor the reaction progress and identify intermediates. Isotope labeling studies, where one of the oxygen atoms in the dioxolane ring is replaced with ¹⁸O, would provide definitive evidence for the mechanism of hydrolysis (e.g., A-1 vs. A-2 mechanism).
Computational studies, using Density Functional Theory (DFT), can provide valuable insights into the transition states and energy barriers of various reaction pathways. uantwerpen.be Such studies can help to understand the role of the imidazole (B134444) and phenyl substituents on the reactivity of the dioxolane ring. For example, the electron-withdrawing or -donating nature of the imidazolylphenyl group can influence the stability of carbocation intermediates formed during hydrolysis.
Comprehensive Analysis of Conformational Landscapes and Their Impact on Reactivity
Future research should involve a detailed conformational analysis using a combination of experimental and computational methods. Low-temperature NMR spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of different protons, helping to determine the preferred conformation in solution. acs.org
Computational methods, such as molecular mechanics and DFT calculations, can be used to map the potential energy surface of the molecule and identify the most stable conformers. nih.govresearchgate.net These studies can also predict the energy barriers for conformational interconversion. Understanding the conformational landscape is crucial for rationalizing the molecule's reactivity and for designing analogues with specific three-dimensional structures.
Table 2: Techniques for Conformational Analysis
| Technique | Information Provided |
| Low-Temperature NMR | Preferred solution-phase conformation. |
| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances. |
| Molecular Mechanics (MM) | Rapid exploration of conformational space. |
| Density Functional Theory (DFT) | Accurate energies and geometries of conformers. |
Design of Novel Analogues based on Mechanistic Structure-Activity Insights
Based on a deeper understanding of the reaction mechanisms and conformational properties of this compound, the rational design of novel analogues with tailored properties becomes feasible. The imidazole, phenyl, and dioxolane moieties all offer sites for structural modification. jopir.innih.gov
For example, substitution on the phenyl ring could modulate the electronic properties of the molecule, influencing its reactivity and potential biological activity. nih.gov The introduction of electron-donating or electron-withdrawing groups could alter the pKa of the imidazole nitrogen, affecting its ability to act as a hydrogen bond donor or acceptor.
Modification of the imidazole ring, for instance by N-alkylation or substitution at the C4 or C5 positions, could also lead to new compounds with different properties. Furthermore, replacing the 1,3-dioxolane (B20135) ring with other cyclic acetals or ketals, or even with different heterocyclic systems, could dramatically alter the molecule's size, shape, and polarity. Structure-activity relationship (SAR) studies on these analogues would be crucial to identify key structural features for any observed activity. mdpi.comrsc.org
Investigation of Supramolecular Assemblies and Intermolecular Interactions involving the Compound
The presence of the imidazole ring, with its hydrogen bond donor and acceptor capabilities, and the aromatic phenyl ring, capable of π-π stacking interactions, suggests that this compound could participate in the formation of interesting supramolecular assemblies.
Future research should explore the ability of this compound to form co-crystals with other molecules, such as carboxylic acids or other hydrogen bond donors/acceptors. nih.gov X-ray crystallography would be the primary technique to determine the three-dimensional structure of these assemblies and to analyze the network of intermolecular interactions.
Understanding these interactions is not only of fundamental interest in crystal engineering but can also have practical implications. For example, the formation of co-crystals can be used to modify the physicochemical properties of a compound, such as its solubility and stability. The study of self-assembly in solution, using techniques like concentration-dependent NMR or UV-Vis spectroscopy, could also reveal the formation of dimers or higher-order aggregates. mdpi.com
Table 3: Key Intermolecular Interactions to Investigate
| Interaction Type | Functional Groups Involved | Potential Impact |
| Hydrogen Bonding | Imidazole N-H, Imidazole N, Dioxolane O | Directs crystal packing, influences solubility. |
| π-π Stacking | Phenyl ring, Imidazole ring | Contributes to the stability of the crystal lattice. |
| C-H···π Interactions | Phenyl/Dioxolane C-H and Phenyl/Imidazole π-system | Fine-tunes the overall supramolecular architecture. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions, leveraging imidazole’s reactivity. For example, a two-step approach may involve:
Step 1 : Coupling 3-bromophenyl-1,3-dioxolane with imidazole using a palladium catalyst (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions .
Step 2 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance yield.
Use factorial design (e.g., 2² factorial) to evaluate interactions between variables like catalyst loading and reaction time . Monitor progress via TLC or HPLC, and characterize intermediates via -NMR and IR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Structure Confirmation :
- - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and dioxolane methylene groups (δ 4.0–5.5 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity Assessment :
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Differential scanning calorimetry (DSC) to detect melting point anomalies indicative of impurities .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity, light exposure)?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 25°C/60% RH, 40°C/75% RH, and under UV light (ICH Q1A guidelines).
- Analyze degradation via HPLC every 30 days for 6 months.
- Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism and transition states in the synthesis of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for key steps like imidazole ring formation .
- Use molecular dynamics simulations (e.g., COMSOL Multiphysics) to model solvent effects on reaction kinetics .
- Validate computational predictions with experimental isotopic labeling (e.g., -tracking in intermediates) .
Q. How can combinatorial chemistry or high-throughput screening (HTS) be applied to modify the dioxolane ring for enhanced bioactivity?
- Methodological Answer :
- Design a library of analogs by varying substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃).
- Use automated liquid handlers for parallel synthesis in 96-well plates .
- Screen against target enzymes (e.g., cytochrome P450) via fluorescence-based assays, prioritizing hits with IC₅₀ < 10 µM .
Q. How should researchers address contradictory data on catalytic efficiency reported in different studies?
- Methodological Answer :
- Replicate experiments using identical conditions (catalyst batch, solvent purity, inert atmosphere).
- Apply statistical tools like ANOVA to isolate variables (e.g., ligand structure vs. temperature) .
- Cross-validate with kinetic isotope effect (KIE) studies to confirm rate-determining steps .
Q. What are the electronic effects of substituents on the imidazole ring, and how do they influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Synthesize derivatives with para-substituted imidazoles (e.g., -Cl, -CH₃).
- Measure Hammett σ values to correlate substituent electronic properties with reaction rates .
- Use cyclic voltammetry to assess redox potentials and identify electron-transfer bottlenecks .
Q. What engineering considerations are critical for scaling up synthesis from milligram to gram scale without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
